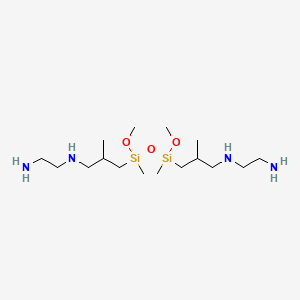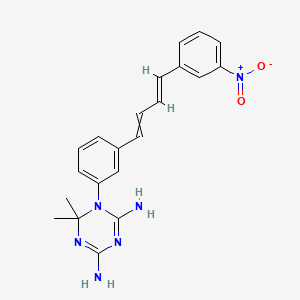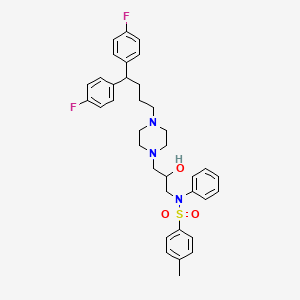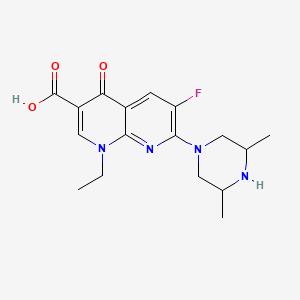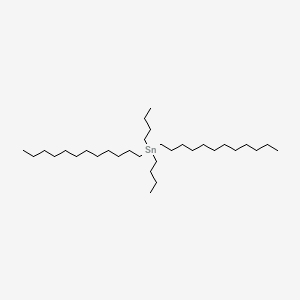
Dibutyldilauryltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyldilauryltin is an organotin compound with the molecular formula C32H68Sn. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two butyl groups and two lauryl groups attached to a tin atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyldilauryltin can be synthesized through the non-hydrolytic sol-gel process. This method involves the condensation reaction of methacryloxypropyl trimethoxysilane and diphenylsilanediol. The reaction is typically carried out in the presence of condensation promoters such as triethylamine, titanium isopropoxide, titanium chloride, and this compound itself . The synthesis can also be performed under controlled hydrolytic conditions using an ethanol/acetic acid mixture .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar condensation processes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyldilauryltin undergoes various chemical reactions, including:
Condensation Reactions: It acts as a condensation promoter in the synthesis of nanostructured molecular units.
Substitution Reactions: The butyl and lauryl groups can be substituted under specific conditions.
Common Reagents and Conditions
Condensation Reactions: Triethylamine, titanium isopropoxide, titanium chloride, and ethanol/acetic acid mixture.
Substitution Reactions: Specific reagents and conditions depend on the desired substitution product.
Major Products Formed
The major products formed from these reactions include nanostructured molecular units and various substituted organotin compounds.
Wissenschaftliche Forschungsanwendungen
Dibutyldilauryltin has a wide range of applications in scientific research:
Chemistry: It is used as a condensation promoter in the synthesis of hybrid organic/inorganic materials.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism by which dibutyldilauryltin exerts its effects involves its role as a condensation promoter. It facilitates the condensation reactions by interacting with the reactants and promoting the formation of nanostructured molecular units. The molecular targets and pathways involved in these reactions are primarily related to the interaction of the tin atom with the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutyltin Dilaurate
- Dioctyltin Dilaurate
- Tributyltin Chloride
Comparison
Dibutyldilauryltin is unique due to its specific combination of butyl and lauryl groups attached to the tin atom. This structure provides it with distinct properties that make it suitable for specific applications, such as its role as a condensation promoter in the synthesis of nanostructured materials .
In comparison, other similar compounds like dibutyltin dilaurate and dioctyltin dilaurate have different alkyl groups attached to the tin atom, which can result in variations in their reactivity and applications. Tributyltin chloride, on the other hand, has three butyl groups and a chloride atom, making it more suitable for different types of reactions and applications.
Eigenschaften
CAS-Nummer |
35147-35-4 |
|---|---|
Molekularformel |
C32H68Sn |
Molekulargewicht |
571.6 g/mol |
IUPAC-Name |
dibutyl(didodecyl)stannane |
InChI |
InChI=1S/2C12H25.2C4H9.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;2*1-3-4-2;/h2*1,3-12H2,2H3;2*1,3-4H2,2H3; |
InChI-Schlüssel |
KXLNRTHAZOEDNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Sn](CCCC)(CCCC)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


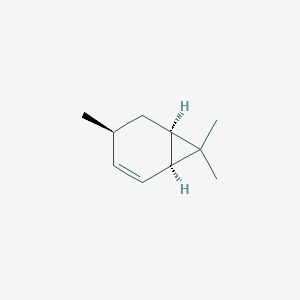


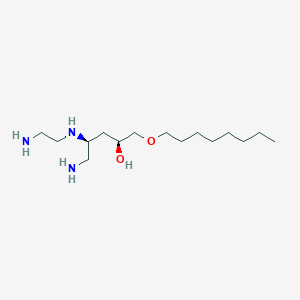
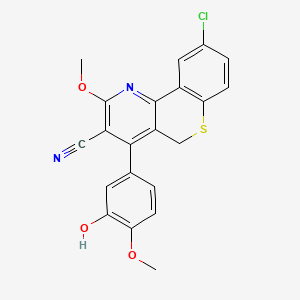
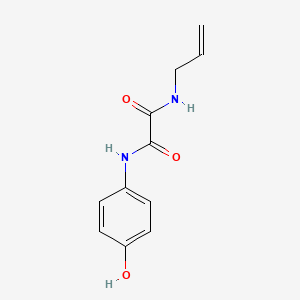
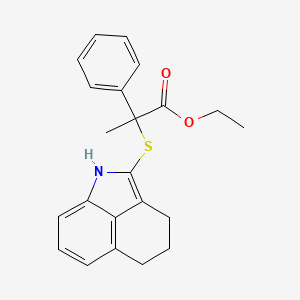
![3-(5-Amino-7-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12701736.png)
